Quinazoline Chemotype vs. Tetralol (Mibefradil) and Dihydropyridine (Amlodipine) Scaffolds: Structural Class Differentiation of KYS05047
KYS05047 is a 3,4-dihydroquinazoline derivative bearing a biphenylamino group at the 2-position, a tert-butyloxycarbamoylpentyl chain at the 3-position, and a benzylcarbamoylmethyl group at the 4-position . This represents a structurally distinct chemotype from the tetralol-based mibefradil/NNC 55-0396 series and the dihydropyridine-based amlodipine series . Within the 3,4-dihydroquinazoline library, the presence of a benzyl amide group at the 4-position (as found in KYS05047) was shown to confer more potent T-type channel blockade compared to analogs bearing a simple ester at this position .
| Evidence Dimension | Chemical scaffold class and pharmacophoric determinants |
|---|---|
| Target Compound Data | 3,4-Dihydroquinazoline; 4-position benzyl amide substituent; MW = 631.8 g/mol; Formula = C₃₉H₄₅N₅O₃ |
| Comparator Or Baseline | Mibefradil: tetralol scaffold (MW = 495.6); Amlodipine: dihydropyridine scaffold (MW = 408.9); NNC 55-0396: tetralol analog (MW ≈ 524) |
| Quantified Difference | Structurally non-congeneric; distinct synthetic route and SAR logic; within-class SAR: benzyl amide at 4-position yields superior potency vs. ester analogs (qualitative SAR, see Rhim et al. 2005 and Lee et al. 2004) |
| Conditions | SAR analysis across 3,4-dihydroquinazoline chemical library |
Why This Matters
Procurement of KYS05047 ensures access to a chemotype not attainable via mibefradil, NNC 55-0396, or amlodipine suppliers, enabling interrogation of T-type channel biology without confounding off-target pharmacology inherent to non-quinazoline scaffolds.
- [1] Rhim H, Lee YS, Park SJ, Chung BY, Lee JY. Synthesis and biological activity of 3,4-dihydroquinazolines for selective T-type Ca²⁺ channel blockers. Bioorg Med Chem Lett. 2005;15(2):283–286. doi:10.1016/j.bmcl.2004.10.078. PMID: 15603942. View Source
- [2] Cui C, Merritt R, Fu L, Pan Z. Targeting calcium signaling in cancer therapy. Acta Pharm Sin B. 2017;7(1):3–17. doi:10.1016/j.apsb.2016.11.001. View Source
